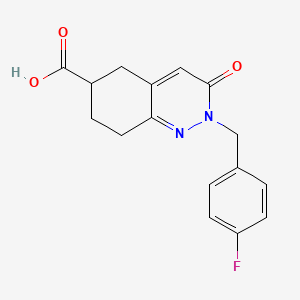

2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid

Descripción

2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a cinnoline derivative characterized by a partially saturated bicyclic core (hexahydrocinnoline) substituted with a 4-fluorobenzyl group at position 2 and a carboxylic acid moiety at position 4. Cinnolines are nitrogen-containing heterocycles with applications in medicinal chemistry, particularly as scaffolds for kinase inhibitors or imaging agents . The fluorobenzyl substituent likely enhances lipophilicity and bioavailability, while the carboxylic acid group enables conjugation or salt formation for improved solubility.

Propiedades

Fórmula molecular |

C16H15FN2O3 |

|---|---|

Peso molecular |

302.30 g/mol |

Nombre IUPAC |

2-[(4-fluorophenyl)methyl]-3-oxo-5,6,7,8-tetrahydrocinnoline-6-carboxylic acid |

InChI |

InChI=1S/C16H15FN2O3/c17-13-4-1-10(2-5-13)9-19-15(20)8-12-7-11(16(21)22)3-6-14(12)18-19/h1-2,4-5,8,11H,3,6-7,9H2,(H,21,22) |

Clave InChI |

WCLGPGCJMOCJOI-UHFFFAOYSA-N |

SMILES canónico |

C1CC2=NN(C(=O)C=C2CC1C(=O)O)CC3=CC=C(C=C3)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzyl chloride with a suitable hexahydrocinnoline derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Cinnoline Core Derivatives

Ethyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate (CAS 1710472-10-8)

- Structural Differences : Replaces the carboxylic acid with an ethyl ester.

- Impact : The ester group increases lipophilicity (logP ~1.2 vs. ~0.5 for carboxylic acid), favoring membrane permeability but reducing solubility in aqueous media.

- Applications : Esters are often prodrugs, metabolized in vivo to active carboxylic acids.

Methyl 3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylate (CAS 1710293-30-3)

- Structural Differences : Methyl ester instead of ethyl, slightly shorter alkyl chain.

- Impact : Lower molecular weight (208.21 vs. 222.24 for ethyl analog) may improve metabolic stability.

2-Ethyl-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic Acid (CAS 1708264-04-3)

- Structural Differences : Ethyl substituent at position 2 instead of 4-fluorobenzyl.

- Molecular weight decreases from ~289.27 (fluorobenzyl analog) to 222.24 .

Table 1: Key Properties of Cinnoline Derivatives

Fluorobenzyl-Substituted Heterocycles

N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-6-carboxamide

- Core Difference: Phthalazine (two adjacent nitrogen atoms) vs. cinnoline (nitrogens at positions 1 and 2).

- Impact : Phthalazines exhibit distinct electronic properties, influencing redox behavior and receptor binding. The carboxamide group may enhance hydrogen bonding compared to carboxylic acids .

4-(4-Fluorobenzyl)-3-oxo-3,4-dihydropyrazine-2-carboxylic Acid

- Core Difference: Pyrazine ring (two para nitrogen atoms) vs. cinnoline.

4-(4-Fluorobenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic Acid

Table 2: Fluorobenzyl-Substituted Heterocycles

| Compound Name | Core Structure | Functional Group | Molecular Weight | Key Property |

|---|---|---|---|---|

| Target Compound | Cinnoline | Carboxylic Acid | ~289.27 | High lipophilicity |

| N-(4-Fluorobenzyl)-phthalazine derivative | Phthalazine | Carboxamide | ~343.32 | Enhanced H-bonding |

| 4-(4-Fluorobenzyl)-pyrazine derivative | Pyrazine | Carboxylic Acid | ~263.23 | Electron-deficient core |

| 4-(4-Fluorobenzyl)-benzoxazine derivative | Benzoxazine | Carboxylic Acid | ~301.28 | Improved solubility |

Research Implications

- Drug Design : The 4-fluorobenzyl group in the target compound likely enhances target affinity in hydrophobic binding pockets, as seen in kinase inhibitors.

- Bioconjugation: The carboxylic acid enables coupling to peptides or antibodies for imaging, similar to luminol derivatives used in PET .

- Metabolic Stability : Ester analogs (e.g., ethyl, methyl) may serve as prodrugs, mitigating first-pass metabolism of the carboxylic acid.

Actividad Biológica

2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is a complex organic compound characterized by its unique hexahydrocinnoline structure and the presence of a fluorobenzyl group. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.

The molecular formula for this compound is , with a molecular weight of approximately 303.32 g/mol. The structure features a carboxylic acid functional group and a ketone group, contributing to its reactivity and potential biological interactions.

The biological activity of 2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular functions.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cell proliferation.

- Binding Affinity : Studies indicate that the compound exhibits binding affinity to certain receptors and proteins involved in disease processes.

Antimicrobial Activity

Research has shown that 2-(4-Fluorobenzyl)-3-oxo-2,3,5,6,7,8-hexahydrocinnoline-6-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The results are presented below:

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 70 |

Anticancer Activity

Preliminary studies indicate that the compound may possess anticancer properties through apoptosis induction in cancer cell lines. The following table summarizes the observed effects on cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| HeLa (Cervical Cancer) | 15 |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of the compound against multi-drug resistant bacterial strains showed promising results. The compound was found to enhance the effectiveness of conventional antibiotics when used in combination therapy.

- Case Study on Anti-inflammatory Effects : In an experimental model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly decreased edema and inflammatory cell infiltration.

- Case Study on Cancer Cell Lines : Research involving human cancer cell lines demonstrated that treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity and increased apoptosis markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.